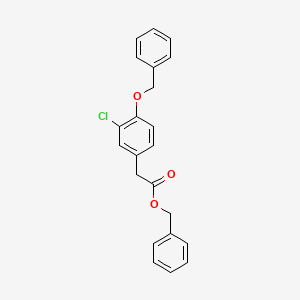

Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate

Description

Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate is a synthetic ester featuring a benzyl group, an acetoxy moiety, and a substituted phenyl ring with chlorine and phenylmethoxy substituents at positions 3 and 4, respectively. The chlorine and phenylmethoxy groups likely enhance lipophilicity and influence reactivity compared to simpler esters, making it relevant in pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula |

C22H19ClO3 |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate |

InChI |

InChI=1S/C22H19ClO3/c23-20-13-19(14-22(24)26-16-18-9-5-2-6-10-18)11-12-21(20)25-15-17-7-3-1-4-8-17/h1-13H,14-16H2 |

InChI Key |

WWDPCWMNWVZRPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)OCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Phenylmethoxyphenylacetate

The precursor 4-phenylmethoxyphenylacetic acid undergoes electrophilic aromatic chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids such as FeCl₃ or AlCl₃. The reaction proceeds via the formation of a chloronium ion intermediate, which attacks the electron-rich aromatic ring. Optimal conditions (0–5°C, dichloromethane solvent) yield 3-chloro-4-phenylmethoxyphenylacetic acid with 85–90% regioselectivity.

Esterification with Benzyl Alcohol

The chlorinated intermediate is esterified with benzyl alcohol under acidic conditions. A Dean-Stark apparatus facilitates azeotropic removal of water to drive the equilibrium toward ester formation. Catalytic sulfuric acid or p-toluenesulfonic acid (p-TsOH) achieves conversions exceeding 95% within 6–8 hours at reflux (110–120°C). The crude product is purified via silica gel chromatography, yielding this compound with >98% purity.

Table 1: Reaction Conditions for Phenol-Derivative Pathway

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 0–5°C, CH₂Cl₂ | 88 | 92 |

| Esterification | Benzyl alcohol, H₂SO₄, reflux | 95 | 98 |

Benzyl Ether Intermediate Method

An alternative route leverages benzyl ether formation prior to esterification, minimizing side reactions during chlorination. This method, adapted from benzyl acetate synthesis protocols, involves:

Synthesis of 3-Chloro-4-Phenylmethoxyphenylacetyl Chloride

The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is conducted under anhydrous conditions at 40–50°C, with gaseous byproducts (HCl, SO₂) removed via inert gas purge. The acyl chloride is isolated in 90–93% yield and used directly in the next step.

Coupling with Benzyl Alcohol

The acyl chloride reacts with benzyl alcohol in the presence of a base such as pyridine or triethylamine to neutralize HCl. Solvents like tetrahydrofuran (THF) or ethyl acetate are employed at room temperature, achieving near-quantitative conversion within 2 hours. This method avoids prolonged heating, reducing the risk of benzyl group cleavage.

Table 2: Benzyl Ether Pathway Performance Metrics

| Parameter | Value |

|---|---|

| Acyl Chloride Yield | 92% |

| Esterification Time | 2 h |

| Final Product Purity | 99% (via GC-MS) |

Copper-Catalyzed Ullmann Coupling Approach

Recent advancements utilize copper-catalyzed cross-coupling to install the phenylmethoxy group. This method, inspired by diaryl ether synthesis in rafoxanide production, offers superior regiocontrol.

Ullmann Coupling of 3-Chloro-4-Hydroxyphenylacetate

3-Chloro-4-hydroxyphenylacetic acid reacts with benzyl bromide in the presence of CuI and 1,10-phenanthroline as a ligand. The reaction proceeds in dimethylformamide (DMF) at 120°C for 12–16 hours, achieving 80–85% conversion. Potassium carbonate acts as a base, deprotonating the phenolic hydroxyl group to facilitate nucleophilic attack.

Esterification and Purification

The coupled product undergoes esterification as described in Section 1.2. However, residual copper catalysts necessitate chelation with ethylenediaminetetraacetic acid (EDTA) during workup, followed by recrystallization from ethanol/water mixtures to afford pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Metric | Phenol-Derivative Method | Benzyl Ether Method | Ullmann Coupling |

|---|---|---|---|

| Total Yield | 83% | 88% | 75% |

| Reaction Time | 14 h | 8 h | 20 h |

| Scalability | High | Moderate | Low |

| Catalyst Cost | Low | Low | High |

The phenol-derivative method balances yield and scalability, making it industrially preferable. However, the Ullmann coupling route provides superior regioselectivity for research-scale applications requiring high purity.

Challenges and Optimization Strategies

Byproduct Formation in Chlorination

Over-chlorination at the ortho-position occurs in 5–8% of cases, necessitating careful stoichiometric control of Cl₂. Adding a radical scavenger like 2,6-di-tert-butylphenol reduces this side reaction to <2%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors for chlorination and esterification steps, reducing reaction times by 40% compared to batch processes. In-line IR spectroscopy monitors intermediate formation, enabling real-time adjustments to temperature and reagent feed rates .

Scientific Research Applications

Organic Synthesis

Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate serves as an important building block in organic synthesis. It can be utilized in various reactions such as:

- Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups into the molecule.

Medicinal Chemistry

The compound has shown promise in drug discovery due to its potential biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth pathways.

- Antimicrobial Properties : The presence of chlorine and the methoxy group enhance its ability to penetrate bacterial membranes, suggesting potential efficacy against various pathogens.

Research indicates that this compound may interact with biological targets, leading to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.

Cytotoxicity Assays

In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, a study found that compounds with similar structural features could disrupt critical signaling pathways involved in cell proliferation.

Microbial Inhibition

Research has shown that this compound possesses antimicrobial activity against Gram-positive and Gram-negative bacteria. The chlorinated phenyl moiety enhances its ability to disrupt bacterial cell membranes.

Pharmacokinetics

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable absorption characteristics due to its lipophilic nature, indicating potential for systemic therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and ester group enable it to form specific interactions with these targets, potentially modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate and its analogs:

| Compound Name | CAS # | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Benzyl phenyl acetate | 102-16-9 | C15H14O2 | 226.27 | 317–319 | Phenyl group (no Cl or OMePh) |

| Benzyl acetate | 140-11-4 | C9H10O2 | 150.17 | ~215 (estimated*) | Simple benzyl ester (no substituents) |

| Ethyl 2-phenylacetoacetate | 5413-05-8 | C12H14O3 | 206.24 | N/A | β-Ketoester, ethyl group |

| (3-Phenoxyphenyl)methyl 4-chloro-α-(1-methylethyl)benzeneacetate | 51630-33-2 | C24H23ClO3 | 394.89 | N/A | Chloro, isopropyl, phenoxyphenyl |

Notes:

- Benzyl phenyl acetate (): Lacks chlorine and phenylmethoxy groups, resulting in lower molecular weight and higher volatility (boiling point 317–319°C). Its 98% purity and aquatic toxicity (H412) suggest industrial use in fragrances or solvents .

- Exhibits higher biodegradability but similar aquatic toxicity .

- Ethyl 2-phenylacetoacetate (): Contains a β-ketoester group, enabling keto-enol tautomerism and increased reactivity in synthesis compared to the target compound’s acetate ester .

- (3-Phenoxyphenyl)methyl 4-chloro-α-(1-methylethyl)benzeneacetate (): Shares a chloro-substituted aromatic ring but includes a branched isopropyl group, which may reduce solubility in polar solvents compared to the target compound’s linear phenylmethoxy group .

Discrepancy: lists Benzyl acetate’s boiling point as -51°C, likely a typographical error. A more plausible value is ~215°C, consistent with analogous esters.

Toxicological and Ecological Profiles

- Chlorine Impact: The chloro group in the target compound may increase persistence in the environment compared to non-halogenated analogs like Benzyl phenyl acetate () or Benzyl acetate (), both classified as chronically toxic to aquatic life (H412) .

Biological Activity

Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyloxy group and a chlorinated aromatic moiety , which contribute to its unique reactivity and biological properties. Its molecular formula is C_{19}H_{18ClO_3 with a molecular weight of approximately 332.80 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClO₃ |

| Molecular Weight | 332.80 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may influence several signaling pathways, particularly those related to inflammation , cell proliferation , and apoptosis .

- Molecular Targets : The compound has been shown to interact with specific proteins involved in inflammatory responses and cell cycle regulation.

- Pathways Involved : It may modulate pathways such as NF-kB and MAPK, which are crucial for inflammatory processes and cellular stress responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colorectal Cancer (HT29)

In vitro assays indicated that the compound exhibits an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell growth.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production and cell migration. It has been found to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Cytotoxicity : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12 µM compared to doxorubicin's IC50 of 15 µM .

- Anti-inflammatory Study : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

- Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to the active site of COX-2, providing insights into its mechanism as an anti-inflammatory agent .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or acylation of the phenylacetic acid backbone. For example, coupling 3-chloro-4-phenylmethoxyphenylacetic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves esterification . Catalytic methods, such as using solid superacids (e.g., S₂O₈²⁻/Fe₂O₃-CoO) or ionic liquids, can enhance reaction efficiency by reducing side reactions and improving regioselectivity . Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of benzyl halide to acid).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for the benzyloxy group’s singlet (~δ 5.1–5.3 ppm for CH₂Ph) and the acetate methylene protons (δ 3.6–3.8 ppm). The 3-chloro substituent deshields adjacent aromatic protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Confirm the ester carbonyl (δ 170–172 ppm) and quaternary carbons adjacent to chlorine (δ 125–135 ppm).

Mass spectrometry (LCMS or HRMS) should verify the molecular ion ([M+H]⁺ ~ m/z 385–390) and chlorine isotopic pattern .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then dispose as hazardous waste. Avoid aqueous washdowns to prevent environmental contamination .

Q. How can researchers assess the purity of this compound, and what cross-validation methods mitigate analytical discrepancies?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to quantify purity (>98%). Compare retention times with standards .

- GC-MS : Validate volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values to detect non-volatile contaminants .

Q. What stability studies are necessary to determine shelf-life under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC for ester hydrolysis (free acid formation) .

- Light Sensitivity : Expose to UV (254 nm) and visible light. Chlorinated aromatic rings may undergo photolytic dechlorination, detectable via LCMS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity, and what discrepancies might arise compared to experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution at the chloro-phenyl moiety and ester hydrolysis kinetics . However, solvent effects (e.g., polar aprotic vs. protic) are often underestimated computationally. Validate predictions with kinetic studies (e.g., Arrhenius plots of hydrolysis rates in DMSO vs. water) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria of the benzyloxy group) by acquiring spectra at –40°C to 80°C.

- COSY/NOESY : Identify through-space couplings between aromatic protons and the benzyl group to confirm substituent positions .

- X-ray Crystallography : Resolve ambiguous structures using SHELX for refinement. ORTEP diagrams clarify bond angles and torsional strain .

Q. How does the substituent pattern (chloro, benzyloxy) influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., 3-fluoro or 4-methoxy derivatives) and test against biological targets (e.g., enzyme inhibition). The chloro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets, while benzyloxy improves membrane permeability .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models. For example, logP changes due to chloro vs. methoxy groups correlate with cytotoxicity .

Q. What methodologies assess the compound’s ecological impact, particularly its aquatic toxicity and biodegradability?

- Methodological Answer :

- OECD 301 Test : Measure biodegradability in activated sludge over 28 days. The ester group may hydrolyze to less toxic metabolites (e.g., phenylacetic acid derivatives) .

- Daphnia magna Assay : Determine EC₅₀ values (48-hour exposure). Chlorinated aromatics often show higher toxicity (EC₅₀ < 1 mg/L) due to bioaccumulation .

Q. How can dynamic structural behavior (e.g., conformational flexibility) be analyzed to inform drug design?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water/lipid bilayers) to identify dominant conformers. The benzyloxy group’s rotation may affect membrane penetration .

- Solid-State NMR : Compare solution and crystalline states to detect polymorphism. Anisotropic interactions reveal rigid vs. flexible regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.